Monophenyl malonate

概要

説明

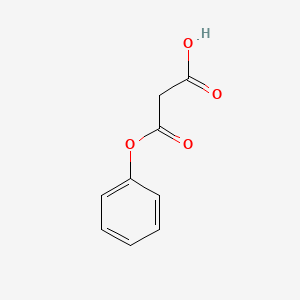

Monophenyl malonate is an organic compound with the molecular formula C10H10O4 It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a phenyl group

作用機序

Target of Action

Monophenyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, both of which are vital for energy production in cells .

Mode of Action

This compound acts as a competitive inhibitor of succinate dehydrogenase . Due to its structural similarity to succinate, it competes with succinate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the Krebs cycle or citric acid cycle) . By inhibiting succinate dehydrogenase, this compound disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a decrease in the production of ATP, NADH, and FADH2, which are essential for various cellular processes .

Pharmacokinetics

Malonic acid is known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of this compound would depend on factors such as its absorption rate, metabolic stability, and rate of excretion .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a decrease in ATP production, which can result in cellular energy deficiency . Additionally, it can cause the mitochondrial electric potential to rapidly depolarize, leading to organelle swelling . It also accelerates the production of reactive oxygen species (ROS) in the mitochondria, depleting ROS scavenger systems like GSH and NAD(P)H levels . This can lead to oxidative stress and potentially trigger apoptosis, a form of programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature can also affect the rate of metabolic reactions involving the compound . Furthermore, the presence of other substances (e.g., food, drugs) in the body can potentially interact with this compound, affecting its pharmacokinetics and pharmacodynamics .

生化学分析

Biochemical Properties

Monophenyl malonate plays a role in biochemical reactions, particularly as it relates to the metabolism of malonate . It interacts with enzymes such as succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . The interaction between this compound and these enzymes is competitive, indicating that this compound may bind to the active sites of these enzymes, thereby influencing their activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been found to promote adult cardiomyocyte proliferation and revascularization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound is known to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This inhibition occurs through a competitive mechanism, where this compound binds to the active site of the enzyme, preventing its normal substrate from binding .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Studies have shown that this compound exhibits stability and does not degrade rapidly . Furthermore, long-term effects on cellular function have been observed in in vitro or in vivo studies, such as its impact on cardiomyocyte proliferation and revascularization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that at certain dosages, this compound can promote cardiomyocyte proliferation and heart regeneration

Metabolic Pathways

This pathway involves several enzymes and cofactors, and this compound’s role in this pathway could influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Studies suggest that the transport of this compound is concentration, pH, and temperature-dependent . It is proposed that a common route exists for both inorganic anions and organic dianions, namely the anion-exchange Band 3 protein .

Subcellular Localization

Current knowledge suggests that RNA molecules, which may interact with this compound, can be localized to various subcellular compartments, including the cytoplasm, nucleus, endoplasmic reticulum, and ribosomes

準備方法

Synthetic Routes and Reaction Conditions: Monophenyl malonate can be synthesized through the reaction of phenol with malonic acid or its derivatives. One common method involves the esterification of malonic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: On an industrial scale, this compound can be produced using a solvent-free synthesis method. This involves the reaction of phenol with maleic anhydride under the catalysis of a solid base. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield .

化学反応の分析

Types of Reactions: Monophenyl malonate undergoes various chemical reactions, including:

Ester Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to produce phenol and malonic acid.

Decarboxylation: Upon heating, this compound can undergo decarboxylation to yield phenol and carbon dioxide.

Substitution Reactions: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating at elevated temperatures.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Hydrolysis: Phenol and malonic acid.

Decarboxylation: Phenol and carbon dioxide.

Substitution: Nitro-phenyl malonate, halo-phenyl malonate.

科学的研究の応用

Organic Synthesis

Monophenyl malonate serves as a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds. Its reactivity allows it to participate in several significant reactions:

- Claisen Condensation : MPM can undergo Claisen condensation with esters or carbonyl compounds to generate β-keto esters, which are crucial in the synthesis of complex molecules.

- Mannich Reaction : This reaction involves MPM reacting with aldehydes and amines to form β-amino carbonyl compounds, which are important in medicinal chemistry.

- Decarboxylation Reactions : MPM can be decarboxylated to yield substituted phenols and other derivatives, enhancing its utility in synthetic pathways.

Pharmaceutical Applications

This compound has garnered attention for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting inflammation and metabolic disorders. Notable applications include:

- Anti-inflammatory Agents : Derivatives of MPM have been investigated for their potential as anti-inflammatory drugs. Research shows that certain MPM derivatives exhibit significant inhibitory effects on enzymes involved in inflammatory pathways.

- Drug Synthesis : MPM is utilized in the synthesis of various bioactive compounds, contributing to the development of new therapeutic agents for conditions such as arthritis and metabolic syndromes.

Coordination Chemistry

Due to its chelating properties, this compound can act as a ligand for metal ions, making it useful in coordination chemistry:

- Metal Complex Formation : MPM can form stable complexes with transition metals, which are valuable in catalysis and material science research. These complexes can enhance reaction rates and selectivity in various chemical processes.

Material Science

This compound's properties extend to material science applications:

- Polymer Synthesis : MPM can be employed as a building block in the synthesis of specialty polymers and resins. Its ability to crosslink with other monomers makes it valuable for developing materials with enhanced mechanical properties.

- Biodegradable Plastics : Research indicates that derivatives of MPM can be integrated into biodegradable polymer formulations, contributing to environmentally friendly material solutions.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of a series of this compound derivatives. The results indicated that certain compounds exhibited over 70% inhibition of cyclooxygenase (COX) enzymes at low concentrations, demonstrating potential for therapeutic use against inflammatory diseases.

Case Study 2: Coordination Complexes

Research on the formation of metal complexes using this compound revealed that these complexes could catalyze reactions under mild conditions. For instance, a palladium-MPM complex was shown to facilitate cross-coupling reactions with high efficiency and selectivity.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Claisen Condensation | Efficient formation of β-keto esters |

| Pharmaceutical | Anti-inflammatory drug synthesis | Significant COX inhibition at low concentrations |

| Coordination Chemistry | Metal complex formation | Enhanced reaction rates in catalytic processes |

| Material Science | Specialty polymer synthesis | Development of biodegradable plastics |

類似化合物との比較

Monophenyl malonate can be compared with other malonic acid derivatives, such as:

Diethyl Malonate: Unlike this compound, diethyl malonate has two ethyl ester groups and is commonly used in the malonic ester synthesis to produce substituted acetic acids.

Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups, it is also used in organic synthesis for the preparation of various compounds.

Monomethyl Malonate: This compound has one methyl ester group and one carboxylic acid group, making it useful in selective alkylation reactions.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. The phenyl group allows for additional functionalization through aromatic substitution reactions, expanding the compound’s utility in organic synthesis and industrial applications .

生物活性

Monophenyl malonate, a derivative of malonic acid, is recognized for its biological significance and potential applications in various fields, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (C10H10O4) is a monoester of malonic acid and phenol. It is characterized by the presence of two carboxylic acid groups and an aromatic phenyl group, which contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

-

Mitochondrial Function Modulation :

- This compound has been shown to affect mitochondrial function by inhibiting succinate dehydrogenase, leading to mitochondrial potential collapse. This results in the release of cytochrome c and depletion of glutathione (GSH) levels, contributing to neurotoxicity in neuronal cell lines such as SH-SY5Y .

-

Induction of Adipocyte Browning :

- Recent studies indicate that this compound can induce browning in white adipose tissue. It enhances oxygen consumption without inhibiting ATP synthesis and promotes the expression of PRDM16 and uncoupling protein 1, markers associated with beige adipocytes. This property suggests its potential use in obesity treatment by improving metabolic profiles .

Biological Activity Data Table

Case Studies

-

Neurotoxicity Assessment :

A study demonstrated that this compound induces cell death via mitochondrial dysfunction. In vitro experiments showed that exposure to the compound resulted in significant loss of cell viability and increased oxidative stress markers, emphasizing its neurotoxic potential . -

Obesity Treatment :

In a mouse model of obesity induced by a high-fat diet, administration of this compound led to a reduction in body weight and white adipose tissue mass. The compound's ability to stimulate browning in white adipocytes presents a promising avenue for obesity management .

Research Findings

-

Promiscuity in Substrate Recognition :

Research indicates that certain derivatives of malonate, including this compound, exhibit broad substrate tolerance in biosynthetic pathways, allowing for diverse applications in drug development . -

Therapeutic Applications :

The compound's role as an intermediate in synthesizing various pharmaceuticals highlights its importance in medicinal chemistry. Its derivatives are being explored for their therapeutic potential against metabolic disorders.

特性

IUPAC Name |

3-oxo-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCRIFDLUQGBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189291 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35756-54-8 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035756548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。